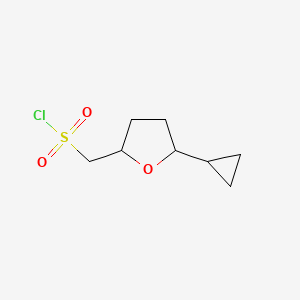

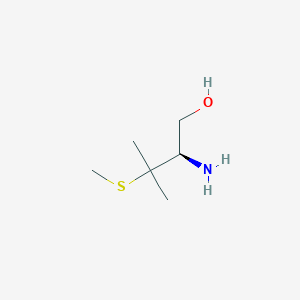

![molecular formula C11H11F3N2O2 B2369511 3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}piperidin-2-one CAS No. 2199601-89-1](/img/structure/B2369511.png)

3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}piperidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}piperidin-2-one” is a chemical compound that contains a pyridine ring, which is a six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . The biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold .

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported, but there is still a need for a single robust method allowing the selective introduction of multiple functional groups . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}piperidin-2-one” could involve a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Scientific Research Applications

Synthesis and Structural Analysis

Synthesis of Aminopyrroles : 1-(3,3,3-Trifluoro-2,2-dihydroxypropyl)pyridin-1-ium bromide is used as a trifluoromethyl-containing building block in the preparation of trifluoromethyl-substituted aminopyrroles. This is achieved through the 2H-azirine ring expansion strategy, leading to the formation of various pyrrole derivatives (Khlebnikov et al., 2018).

Structural Studies of N-Methyl Analogues : The synthesis, spectral characteristics, and structures of compounds such as N-1-methyl-6-(pyridin-3-yl)piperidine-2-thione, a thioanalogue of N-1-methylanabasine, have been reported. This includes detailed analysis through NMR, IR, UV, mass spectroscopy, and X-ray diffraction (Wojciechowska-Nowak et al., 2011).

Building-Blocks for Synthesis

Functionalized Crown Ethers : Research has developed convenient pathways to compounds like 1-(piperidin-2-yl)ethan-1,2-diol, which are valuable as building-blocks for the synthesis of functionalized crown ethers. This involves methods such as the Wagner oxidation or NBS-mediated epoxydation of 2-vinylpyridine (Nawrozkij et al., 2014).

Synthesis of Diamines : 3-(Pyrrolidin-1-yl)piperidine, a diamine of major importance in medicinal chemistry, can be synthesized through catalytic hydrogenation of pyrrolylpyridine. This method is proposed as a more efficient alternative to existing complex methods (Smaliy et al., 2011).

Reactivity and Cycloadditions

- 4-Trifluoromethyl-1,3-oxazin-6-ones Reactivity : These compounds, upon reaction with electron-poor dienophiles, yield new 2-trifluoromethyl pyridines through Diels-Alder cycloadditions. This demonstrates their utility in synthesizing pyridines that allow for further transformations (Evariste et al., 1993).

Optical and Electronic Properties

- Optical Properties of Trisheterocyclic Systems : Studies on derivatives with electron donating amino groups connected to heterocyclic skeletons reveal insights into their thermal, redox, UV–Vis absorption, and emission properties. This includes the impact of amine donors and nitrogen-based π-deficient heterocycles (Palion-Gazda et al., 2019).

Applications in Drug Discovery

- Discovery of GPR119 Agonists : Optimization efforts led to the development of N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives as GPR119 agonists, showing potential in augmenting insulin secretion and lowering plasma glucose in diabetic models (Kubo et al., 2021).

properties

IUPAC Name |

3-[6-(trifluoromethyl)pyridin-2-yl]oxypiperidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3N2O2/c12-11(13,14)8-4-1-5-9(16-8)18-7-3-2-6-15-10(7)17/h1,4-5,7H,2-3,6H2,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIWYXFYJDJWGGU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)NC1)OC2=CC=CC(=N2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}piperidin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

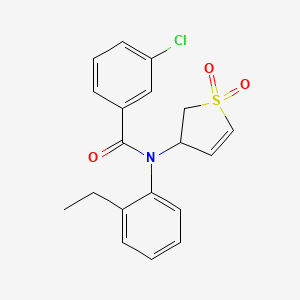

![[3-(2,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2369435.png)

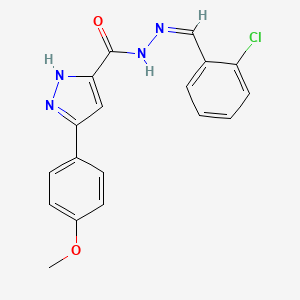

![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-chlorophenyl)acetamide](/img/structure/B2369436.png)

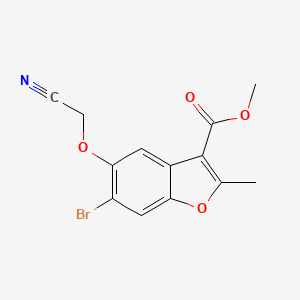

![4-{1-[2-(2,3-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2369441.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]-4-methyl-1,3-oxazole-5-carboxylic acid](/img/structure/B2369443.png)

![2-(Benzo[d]thiazol-2-ylthio)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone](/img/structure/B2369447.png)

![Ethyl 2-[2-[2-nitro-4-(trifluoromethyl)phenyl]sulfinylacetyl]oxybenzoate](/img/structure/B2369449.png)